molecular formula C12H11N5O B3187346 9-Benzylguanine CAS No. 14937-72-5

9-Benzylguanine

Cat. No. B3187346
CAS RN: 14937-72-5
M. Wt: 241.25 g/mol
InChI Key: SMHBTBYHDWNJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzylguanine is a useful research compound. Its molecular formula is C12H11N5O and its molecular weight is 241.25 g/mol. The purity is usually 95%.
The exact mass of the compound 9-Benzylguanine is 241.09635999 g/mol and the complexity rating of the compound is 364. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-Benzylguanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Benzylguanine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

14937-72-5

Product Name

9-Benzylguanine

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2-amino-9-benzyl-1H-purin-6-one

InChI

InChI=1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)14-7-17(10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18)

InChI Key

SMHBTBYHDWNJEG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(NC3=O)N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-5-(thiocarbamoyl)amino-1H-imidazole-4-carboxamide (2.75 g, 10.0 mM) and sodium tungstate (0.1 g) were suspended in 6N sodium hydroxide (20 ml) at 5° C. 35% hydrogen peroxide (4.0 ml, 44 mM) was added dropwise at 5°-15° C. over 30 minutes. Water (60 ml) was added to the resulting reaction mixture. After stirring for 1 hour in an ice bath pH was adjusted to 5 with hydrochloric acid. The formed product was filtered off, washed with water and dried. Hereby was isolated 1.30 g (54%) of the title compound as a white powder. HPLC indicated about 98% purity. The product had the same physical data as the product of example 4.
Name
1-Benzyl-5-(thiocarbamoyl)amino-1H-imidazole-4-carboxamide
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0.1 g
Type
catalyst
Reaction Step Six
Yield
54%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.